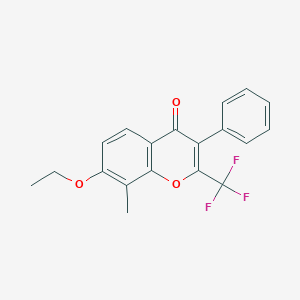

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as EPMC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EPMC belongs to the class of flavonoids and is structurally similar to other flavonoids such as quercetin and kaempferol. In

Wissenschaftliche Forschungsanwendungen

Spectral and Acid-Base Properties

One study focused on the derivatives of 7-hydroxy-2-phenyl-4H-chromen-4-one, investigating their ground-state and electronically excited-state behavior. The research found that these compounds exhibit distinct spectral and fluorescent properties, influenced significantly by the presence of electron-releasing or electron-withdrawing substituents. This suggests potential applications in the development of fluorescent materials or sensors based on the structural manipulation of chromen-4-one derivatives (Serdiuk & Roshal, 2015).

Fluorogenic Sensor Development

Another intriguing application comes from the study of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which demonstrated unusual fluorescence properties. The compound's fluorescence is highly dependent on the solvent type, showing strong emission in protic environments. This behavior is leveraged for creating fluorogenic (fluorescent "off-on") sensors, indicating its utility in detecting solvent polarity or environmental conditions (Uchiyama et al., 2006).

Synthetic Applications in Material Science

Research on chromene chromium carbene complexes highlights their role in synthesizing photochromic materials and compounds with biological activity. These complexes participate in benzannulation reactions, leading to naphthopyran and naphthopyrandione units, crucial for developing materials with light-responsive properties (Rawat et al., 2006).

Inhibition of Carbonic Anhydrase-II

A novel flavonoid derived from the bark of Millettia ovalifolia, structurally related to the compound of interest, showed significant inhibition of carbonic anhydrase-II. This finding suggests potential applications in treating various disorders such as cystic fibrosis, glaucoma, and epilepsy, demonstrating the broader pharmacological relevance of chromen-4-one derivatives (Rahman et al., 2015).

Molecular Self-Assembly and Photovoltaic Efficiency

A comprehensive study on benzopyran analogs, including flavonoid compounds like genistein and apigenin, focused on their spectroscopic analysis, DFT studies, and their self-assembly with graphene. These investigations revealed enhancements in physicochemical properties and photovoltaic efficiency when these compounds form self-assemblies with graphene, suggesting their applicability in dye-sensitized solar cells and other photovoltaic devices (Al‐Otaibi et al., 2020).

Eigenschaften

IUPAC Name |

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O3/c1-3-24-14-10-9-13-16(23)15(12-7-5-4-6-8-12)18(19(20,21)22)25-17(13)11(14)2/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYHKDDJQHCANI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl 2-methyl 5-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380451.png)

![5-(4-Chlorophenyl)-4-(3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B380452.png)

![2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380453.png)

![4-Ethyl 2-methyl 3-methyl-5-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B380455.png)

![4-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380456.png)

![5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B380458.png)

![4-Ethyl 2-methyl 5-{[(acetyloxy)(phenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380460.png)

![10-[2-(3-Methoxyphenoxy)ethylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380462.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B380464.png)

![1-[(3,4-Dichlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B380466.png)

![3-allyl-5-(4-fluorophenyl)-2-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380467.png)

![1-(4-Fluorobenzoyl)-3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone](/img/structure/B380471.png)